molecular formula C7H10O2S B8463102 Methyl 2-(but-3-ynylthio)acetate

Methyl 2-(but-3-ynylthio)acetate

Cat. No.: B8463102
M. Wt: 158.22 g/mol
InChI Key: YLKDTZJYUDMOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(but-3-ynylthio)acetate is a sulfur-containing ester characterized by a thioether linkage and a terminal alkyne group. Its molecular formula is C₇H₁₀O₂S, with a molecular weight of 158.22 g/mol. The structure comprises a methyl ester (–COOCH₃), a methylene bridge (–CH₂–), and a but-3-ynylthio (–S–CH₂–C≡CH) substituent. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in Horner–Wadsworth–Emmons (HWE) reactions, where thioether-containing reagents are employed for stereoselective α,β-unsaturated ester synthesis .

Synthetic routes may involve nucleophilic substitution between methyl 2-mercaptoacetate and but-3-ynyl halides under basic conditions, analogous to methods described for related thioether esters .

Properties

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

methyl 2-but-3-ynylsulfanylacetate

InChI

InChI=1S/C7H10O2S/c1-3-4-5-10-6-7(8)9-2/h1H,4-6H2,2H3

InChI Key

YLKDTZJYUDMOGH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSCCC#C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-(but-3-ynylthio)acetate with four analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Applications/Reactivity
This compound C₇H₁₀O₂S 158.22 Ester, thioether, alkyne Propargylthio chain HWE reagents, alkyne-based reactions
Methyl 2-(methylthio)acetate C₄H₈O₂S 120.17 Ester, thioether Methylthio substituent Flavoring agents, simple syntheses
Ethyl 2-phenylacetoacetate C₁₂H₁₄O₃ 206.24 β-Keto ester, aryl Phenyl and acetyl groups Pharmaceutical intermediates (e.g., amphetamines)
Methyl 2-thienyl acetate C₇H₈O₂S 156.20 Ester, thienyl Aromatic thiophene ring Heterocyclic chemistry, material science
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₄H₁₇N₂O₃S₂ 337.43 Ester, thioether, pyrimidine Pyrimidine-thietane hybrid HWE reactions, stereoselective synthesis

Reactivity and Stability

  • Alkyne vs. Aryl/Thienyl Groups : The terminal alkyne in this compound enables unique reactivity (e.g., cycloadditions) absent in phenyl or thienyl analogs . However, the alkyne may reduce stability, requiring inert storage conditions to prevent polymerization.
  • Thioether Oxidation : Unlike Methyl 2-(methylthio)acetate, the butynylthio chain in the main compound may sterically hinder oxidation to sulfoxides/sulfones, altering its utility in redox-sensitive reactions .
  • β-Keto Esters: Ethyl 2-phenylacetoacetate’s keto group facilitates keto-enol tautomerism, enabling condensations (e.g., Knorr quinoline synthesis), whereas this compound lacks this feature .

Physicochemical Properties

  • Boiling/Melting Points : The alkyne’s linearity may lower melting points relative to aromatic analogs (e.g., Methyl 2-thienyl acetate, m.p. ~25°C ).

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